2-Cyclopropyl-6-(3,5-difluorophenyl)pyrimidin-4-ol
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Overview
Description
2-Cyclopropyl-6-(3,5-difluorophenyl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-(3,5-difluorophenyl)pyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-difluorobenzylamine with cyclopropyl isocyanate, followed by cyclization with a suitable base . The reaction conditions often require a solvent such as butan-1-ol and may be conducted under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-(3,5-difluorophenyl)pyrimidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Cyclopropyl-6-(3,5-difluorophenyl)pyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-(3,5-difluorophenyl)pyrimidin-4-ol involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine: Another pyrimidine derivative with different substituents.
Pyrido[2,3-d]pyrimidin-5-one: A related compound with a fused pyridine ring.
Uniqueness
2-Cyclopropyl-6-(3,5-difluorophenyl)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclopropyl and difluorophenyl groups can enhance its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C13H10F2N2O |
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Molecular Weight |
248.23 g/mol |
IUPAC Name |
2-cyclopropyl-4-(3,5-difluorophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H10F2N2O/c14-9-3-8(4-10(15)5-9)11-6-12(18)17-13(16-11)7-1-2-7/h3-7H,1-2H2,(H,16,17,18) |
InChI Key |
WMHZQXCJBBVRMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
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